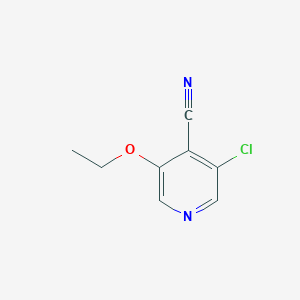

3-Chloro-5-ethoxypyridine-4-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-ethoxypyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-2-12-8-5-11-4-7(9)6(8)3-10/h4-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYZWPHLKDFTRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=CC(=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 Chloro 5 Ethoxypyridine 4 Carbonitrile and Analogues

De Novo Synthesis Approaches for Pyridine (B92270) Core Formation

The assembly of the pyridine ring from acyclic precursors, known as de novo synthesis, offers a powerful and flexible approach to creating highly substituted pyridines. These methods allow for the strategic placement of substituents by carefully selecting the starting materials.

Multi-component Condensation Reactions for Pyridine Carbonitrile Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. acsgcipr.orgresearchgate.net For the synthesis of pyridine carbonitriles, several named reactions are of particular importance.

The Hantzsch pyridine synthesis and its variations represent a classic and widely used MCR for constructing dihydropyridine rings, which can then be oxidized to the corresponding pyridines. acsgcipr.orgtaylorfrancis.com The archetypal reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. baranlab.org To introduce a carbonitrile group at the C4 position, modifications using substrates bearing a nitrile functionality are employed. taylorfrancis.com For instance, the reaction of an aldehyde, a β-dicarbonyl compound, malononitrile, and ammonium acetate can yield polysubstituted pyridines. researchgate.net

Another relevant MCR is the Guareschi-Thorpe reaction , which involves the condensation of a β-ketoester with two equivalents of a cyanoacetamide derivative in the presence of a base to form a substituted 2,6-dihydroxypyridine-3-carbonitrile. acsgcipr.org Subsequent functionalization of the hydroxyl groups would be necessary to arrive at the target structure.

The Kröhnke pyridine synthesis provides a versatile route to substituted pyridines by reacting α,β-unsaturated ketones with pyridinium salts derived from bromomethyl ketones in the presence of ammonium acetate. acsgcipr.orgwikipedia.org This method allows for the formation of a variety of substitution patterns on the pyridine ring.

| Reaction Name | Reactants | Key Features |

|---|---|---|

| Hantzsch Pyridine Synthesis | Aldehyde, β-Ketoester (2 equiv.), Ammonia source | Forms dihydropyridines, requires subsequent oxidation. |

| Guareschi-Thorpe Reaction | β-Ketoester, Cyanoacetamide (2 equiv.), Base | Yields dihydroxypyridine-3-carbonitriles. |

| Kröhnke Pyridine Synthesis | α,β-Unsaturated ketone, Pyridinium salt, Ammonium acetate | Versatile for various substitution patterns. |

Ring-Closing Reactions for Pyridine Ring Construction

Ring-closing reactions provide another avenue for the de novo synthesis of the pyridine core. These methods often involve the cyclization of a pre-formed acyclic precursor.

Ring-closing metathesis (RCM) has emerged as a powerful tool in synthetic chemistry for the formation of cyclic compounds. organic-chemistry.orgacsgcipr.org In the context of pyridine synthesis, RCM of nitrogen-containing dienes can lead to the formation of dihydropyridines, which are then oxidized to the corresponding pyridines. organic-chemistry.org This strategy offers a high degree of control over the substitution pattern.

Aza-Diels-Alder reactions , a type of [4+2] cycloaddition, can also be employed to construct the pyridine ring. baranlab.org These reactions typically involve the reaction of a 1-azadiene with an alkyne, followed by aromatization. The regioselectivity of the cycloaddition is a key factor in determining the final substitution pattern. Metal catalysis can be employed to facilitate cycloadditions that are thermally disfavored. acsgcipr.org

Visible-light-enabled biomimetic aza-6π electrocyclization represents a modern approach to pyridine synthesis. organic-chemistry.org This method mimics biosynthetic pathways and allows for the construction of diverse pyridine structures under mild reaction conditions.

Functional Group Interconversion and Derivatization at the Pyridine Scaffold

Once the pyridine core is established, functional group interconversion and derivatization are crucial steps to arrive at the target molecule, 3-Chloro-5-ethoxypyridine-4-carbonitrile. Nucleophilic aromatic substitution is a particularly important reaction for modifying halogenated pyridines.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridines

The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic attack, especially when substituted with electron-withdrawing groups and good leaving groups like halogens. nih.govyoutube.comwikipedia.org The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. wikipedia.org The positions most susceptible to nucleophilic attack are C2 and C4, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. youtube.comquimicaorganica.org

For a precursor like 3,5-dichloropyridine-4-carbonitrile, the chlorine atoms are activated towards nucleophilic substitution by the electron-withdrawing nitrile group.

The introduction of the ethoxy group at the C5 position can be achieved through a nucleophilic aromatic substitution reaction using an ethoxide source, such as sodium ethoxide. The reaction of a dihalogenated pyridine with an alkoxide is a common method for the synthesis of alkoxypyridines. sci-hub.se The regioselectivity of this reaction is a critical consideration. In a 3,5-dihalogenated pyridine, the two halogen atoms are in electronically similar environments. However, subtle electronic or steric factors can influence which halogen is preferentially displaced.

The reaction conditions, such as solvent, temperature, and the nature of the base, can be optimized to favor the desired mono-ethoxylated product. Microwave irradiation has been shown to dramatically decrease reaction times for nucleophilic aromatic substitutions on halopyridines. sci-hub.se

| Substrate | Nucleophile | Typical Product | Key Considerations |

|---|---|---|---|

| 3,5-Dichloropyridine-4-carbonitrile | Sodium Ethoxide | This compound | Regioselectivity, control of reaction stoichiometry to avoid di-substitution. |

| 2-Halopyridines | Alkoxides | 2-Alkoxypyridines | Reactivity order of halogens can vary with the nucleophile. sci-hub.se |

The synthesis of analogues of this compound can involve the introduction of nitrogen or sulfur nucleophiles.

Amination of halopyridines can be achieved through SNAr reactions with ammonia, primary amines, or secondary amines. researchgate.net The reaction of a chloropyridine with an amine can be facilitated by the presence of a base. As with ethoxylation, the regioselectivity of the amination of a dihalopyridine needs to be carefully controlled. The Chichibabin reaction is a classic example of pyridine amination, although it typically involves the displacement of a hydride ion. youtube.comwikipedia.org

Thiolation of halopyridines can be accomplished using a variety of sulfur nucleophiles, such as sodium thiophenoxide or sodium methanethiolate, to yield the corresponding aryl or alkyl thiopyridines. sci-hub.se These reactions are also typically carried out under SNAr conditions. The reactivity of halopyridines towards sulfur nucleophiles has been studied, and in some cases, the order of reactivity of the halogens (I > Br > Cl > F) follows the leaving group ability. sci-hub.se

Modifications of the Nitrile Group

The nitrile group in pyridine-4-carbonitriles is a versatile functional handle that can be transformed into various other groups. The most common transformations are hydrolysis to a carboxamide or a carboxylic acid.

The hydrolysis of nitriles to their corresponding amides can be achieved under controlled acidic or basic conditions. While harsh conditions with elevated temperatures often lead to the full hydrolysis to the carboxylic acid, milder conditions can be employed to stop the reaction at the amide stage. For instance, the use of potassium hydroxide in tert-butyl alcohol has been reported as a simple method for converting nitriles to amides. acs.org The hydrolysis of pyridinecarbonitriles, specifically, has been studied, and enzymes such as nitrilase from microorganisms like Nocardia rhodochrous can catalyze the direct hydrolysis of cyanopyridines to their corresponding carboxylic acids. microbiologyresearch.org

The general mechanism for acid-catalyzed hydrolysis involves the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, followed by the nucleophilic attack of water. lumenlearning.com A subsequent proton transfer and tautomerization yield the amide. Further hydrolysis of the amide under more stringent conditions leads to the carboxylic acid.

Table 1: Examples of Nitrile Group Modifications on Pyridine Scaffolds

| Starting Material | Reagents and Conditions | Product | Transformation |

| Pyridine-4-carbonitrile | H₂SO₄ (conc.), H₂O, heat | Isonicotinamide | Hydrolysis to Amide |

| Pyridine-4-carbonitrile | NaOH (aq.), heat | Isonicotinic Acid | Hydrolysis to Carboxylic Acid |

| Generic Pyridine-4-carbonitrile | LiAlH₄, THF | 4-(Aminomethyl)pyridine | Reduction to Amine |

Derivatization of the Ethoxy Group, including Oxidation to Hydroxyl

The ethoxy group at the 5-position of the pyridine ring can be derivatized, with one of the most significant transformations being its conversion to a hydroxyl group. This O-dealkylation is essentially an oxidation of the ether.

This transformation can be achieved through various chemical methods. For instance, cleavage of aryl ethers can be accomplished using strong acids like HBr or HI, or with Lewis acids such as BBr₃. In the context of pyridine rings, care must be taken to select reagents that are compatible with the other functional groups present on the ring.

Biocatalytic methods, particularly those involving cytochrome P450 enzymes, are known to perform O-dealkylation reactions. washington.edunih.gov This process involves a formal hydroxylation at the carbon atom adjacent to the oxygen of the ether, leading to an unstable hemiacetal intermediate. washington.eduresearchgate.net This intermediate then spontaneously decomposes to the corresponding pyridinol (the hydroxylated pyridine) and acetaldehyde. researchgate.net While highly efficient in biological systems, replicating this specific transformation in a standard laboratory setting often relies on the chemical methods mentioned above. The conversion of ethoxypyridine to hydroxypyridine can also be a key step in the synthesis of pyridone structures. google.comgoogle.com

Table 2: General Methods for O-Dealkylation of Alkoxypyridines

| Substrate | Reagent/Method | Product | Notes |

| Alkoxypyridine | HBr or HI, heat | Hydroxypyridine | Classic ether cleavage method. |

| Alkoxypyridine | BBr₃, CH₂Cl₂ | Hydroxypyridine | Effective under milder conditions. |

| Alkoxypyridine | Cytochrome P450 Enzymes | Hydroxypyridine | Biocatalytic oxidation. washington.edunih.gov |

Transition-Metal-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated pyridines, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide. researchgate.net For substrates like this compound, the chlorine atom at the 3-position can serve as the leaving group. The reactivity of chloropyridines in Suzuki-Miyaura couplings can be challenging compared to their bromo or iodo counterparts, often requiring more active catalyst systems.

Research has shown that the choice of palladium catalyst, ligand, and base is crucial for the successful coupling of chloropyridines. beilstein-journals.orgnih.govnih.gov Ligands such as bulky, electron-rich phosphines (e.g., XPhos) are often employed to facilitate the oxidative addition of the palladium(0) complex to the C-Cl bond. researchgate.net Studies on the regioselective Suzuki-Miyaura coupling of polyhalogenated pyridines have demonstrated that the reaction can be controlled to occur at specific positions based on the electronic and steric environment of the halogen atoms. beilstein-journals.orgrsc.org

Table 3: Conditions for Suzuki-Miyaura Coupling of Chloropyridines

| Chloropyridine Substrate | Boronic Acid/Ester | Catalyst System (Pd Source / Ligand) | Base | Solvent | Product |

| 3-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 3-Phenylpyridine |

| 2-Chloropyridine | Alkylboronic pinacol ester | Pd₂(dba)₃ / SPhos | CsF | Dioxane | 2-Alkylpyridine nih.gov |

| 3,5-Dichloropyridazine | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 3-Aryl-5-chloropyridazine rsc.org |

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed couplings are instrumental in functionalizing chloropyridines.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base. The amination of chloropyridines, including 3-chloropyridine, has been successfully demonstrated using catalyst systems based on bulky electron-rich phosphine ligands. cmu.edunih.govresearchgate.net This method provides a direct route to aminopyridine derivatives.

The Sonogashira coupling is another key reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org The Sonogashira coupling has been applied to polyhalogenated pyridines, allowing for the chemoselective synthesis of various alkynylpyridines. nih.govresearchgate.net

Organometallic Approaches for Regioselective Functionalization of Pyridines

Organometallic reagents provide a powerful avenue for the regioselective functionalization of the pyridine ring, often by overriding the inherent electronic preferences of the heterocycle.

One of the most prominent strategies is Directed Ortho-Metalation (DoM) . wikipedia.orgbaranlab.orgharvard.edu In this approach, a directing metalation group (DMG) on the pyridine ring complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position. While the ethoxy group in this compound is a potential DMG, its directing ability is relatively weak compared to other groups like amides or carbamates. uwindsor.ca However, halogens themselves can act as directing groups, potentially enabling metalation at an adjacent position. researchgate.net

More recently, the use of sterically hindered magnesium and zinc bases, such as those derived from 2,2,6,6-tetramethylpiperidine (TMP), has emerged as a highly effective method for the regioselective metalation of pyridines. thieme-connect.de These bases, often used in conjunction with lithium chloride (e.g., TMPMgCl·LiCl), can deprotonate pyridines at specific positions with high selectivity, and the resulting organometallic intermediates can be trapped with various electrophiles. thieme-connect.de This approach is particularly useful for functionalizing pyridines bearing sensitive functional groups. The generation of highly reactive intermediates like 3,4-pyridynes from 3-chloropyridine precursors also allows for regioselective difunctionalization. nih.gov

Solid-Phase Synthesis Techniques for Pyridine Derivatives

Solid-phase synthesis is a valuable technique for the preparation of libraries of compounds for high-throughput screening. This methodology has been successfully applied to the synthesis of substituted pyridines and related fused heterocyclic systems. researchgate.net

In a typical solid-phase synthesis of pyridines, a suitable starting material is attached to a solid support (resin). The pyridine ring is then constructed on the resin through a series of reactions. For example, a resin-bound keto ester can undergo a Knoevenagel condensation with an aldehyde, followed by a Hantzsch-type condensation to form a dihydropyridine, which is then oxidized to the pyridine. researchgate.net The final product is cleaved from the resin to yield the desired pyridine derivative. This approach allows for the systematic variation of substituents on the pyridine ring by using different building blocks in the reaction sequence, making it a powerful tool for generating diverse libraries of pyridine analogues.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 Chloro 5 Ethoxypyridine 4 Carbonitrile

Mechanistic Pathways of Nucleophilic Aromatic Substitution on the Pyyridine Ring

The pyridine (B92270) ring in 3-Chloro-5-ethoxypyridine-4-carbonitrile is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The reaction generally proceeds through a two-step addition-elimination mechanism. In the initial step, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a high-energy anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this stage. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored.

The regioselectivity of nucleophilic attack on substituted pyridines is highly dependent on the position of the substituents relative to the ring nitrogen. For halo-pyridines, nucleophilic substitution is generally favored at the ortho and para positions (C2, C4, C6) with respect to the nitrogen atom, as the nitrogen can effectively stabilize the negative charge in the Meisenheimer intermediate through resonance. In the case of this compound, the chlorine atom is at the C3 position (meta to the nitrogen), which is typically less reactive towards nucleophilic attack. However, the strong electron-withdrawing nature of the cyano group at the C4 position significantly influences the electron distribution in the ring, potentially activating the C3 position for substitution.

Role of Meisenheimer Complexes in Anionic Intermediate Stabilization

The stability of the Meisenheimer complex is a critical factor in determining the feasibility and rate of an SNAr reaction. nih.govsemanticscholar.org These complexes are resonance-stabilized anionic intermediates. nih.govsemanticscholar.org The electron-withdrawing cyano group at the C4 position of this compound plays a crucial role in stabilizing the negative charge of the Meisenheimer complex formed upon nucleophilic attack at the C3 position. The negative charge can be delocalized onto the nitrogen atom of the cyano group, thereby increasing the stability of the intermediate and facilitating the substitution reaction. The ethoxy group at the C5 position, being an electron-donating group, might have a slight destabilizing effect on the anionic intermediate.

Table 1: Hypothetical Relative Rates of Nucleophilic Substitution at C3 of this compound with Various Nucleophiles

| Nucleophile | Relative Rate |

|---|---|

| Methoxide (CH₃O⁻) | 1.0 |

| Ethoxide (CH₃CH₂O⁻) | 0.8 |

| Phenoxide (C₆H₅O⁻) | 0.2 |

| Ammonia (NH₃) | 0.5 |

This table presents hypothetical data for illustrative purposes, based on general principles of nucleophilicity and steric hindrance.

Electrophilic Activation and Subsequent Transformations of the Pyridine Nucleus

The pyridine nucleus is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. Electrophilic attack, when it occurs, typically proceeds at the C3 and C5 positions. In this compound, the substituents significantly modify this intrinsic reactivity. The ethoxy group at C5 is a strong activating group and directs electrophiles to the ortho and para positions (C2, C4, and C6). Conversely, the chloro and cyano groups are deactivating groups.

The outcome of an electrophilic substitution reaction on this molecule would depend on the balance of these directing effects and the nature of the electrophile. The powerful activating effect of the ethoxy group would likely dominate, making the C2 and C6 positions the most probable sites for electrophilic attack.

Radical Reactions for Site-Specific Functionalization

Radical reactions provide a valuable method for the functionalization of electron-deficient heterocycles like pyridine. nih.gov The Minisci reaction, for instance, involves the addition of a nucleophilic radical to the protonated pyridine ring. For pyridines bearing electron-withdrawing groups, radical attack is generally favored at the positions ortho and para to the nitrogen (C2 and C4/C6). In the case of 4-cyanopyridines, radical functionalization often occurs at the C2 position. nih.gov

For this compound, radical attack would be expected to occur preferentially at the C2 and C6 positions. The electron-withdrawing cyano group at C4 and the protonated pyridine nitrogen would make these positions electrophilic and thus susceptible to attack by nucleophilic radicals.

Table 2: Predicted Regioselectivity of Radical Alkylation on this compound

| Position of Attack | Predicted Product Yield (%) |

|---|---|

| C2 | 60-70 |

| C6 | 20-30 |

This table presents predicted data based on the general regioselectivity of radical reactions on substituted pyridines.

Reaction Dynamics of the Nitrile Functionality

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a variety of transformations. chemicalbook.com

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (3-chloro-5-ethoxypyridine-4-carboxylic acid) or an amide (3-chloro-5-ethoxypyridine-4-carboxamide), respectively. chemicalbook.comgoogle.com

Reduction: The nitrile group can be reduced to a primary amine ( (3-chloro-5-ethoxypyridin-4-yl)methanamine) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. google.com

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. libretexts.org For example, reaction with methylmagnesium bromide followed by an aqueous workup would yield 1-(3-chloro-5-ethoxypyridin-4-yl)ethan-1-one.

Stereochemical Considerations in Pyridine Carbonitrile Transformations

The molecule this compound is achiral and does not have any stereocenters. Therefore, reactions at the pyridine ring or the nitrile group will generally produce achiral products, unless a chiral reagent, catalyst, or auxiliary is employed. If a reaction were to introduce a new stereocenter, a racemic mixture of enantiomers would be expected in the absence of a chiral influence. For instance, the reduction of a ketone formed from the reaction of the nitrile with a Grignard reagent would produce a chiral alcohol as a racemic mixture.

Advanced Spectroscopic Characterization and Structural Analysis of 3 Chloro 5 Ethoxypyridine 4 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. elsevier.com

One-Dimensional (¹H and ¹³C) NMR for Primary Structural Elucidation

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, are the initial and primary methods for determining the basic skeleton of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 3-Chloro-5-ethoxypyridine-4-carbonitrile, the ethoxy group would exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), arising from coupling with each other. The aromatic protons on the pyridine (B92270) ring would appear as distinct singlets in the downfield region, indicative of their unique electronic environments.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbon atoms of the pyridine ring, the ethoxy group, and the nitrile group will each have characteristic chemical shifts. oregonstate.edu The presence of the electron-withdrawing chlorine atom and nitrile group, as well as the electron-donating ethoxy group, significantly influences the chemical shifts of the pyridine ring carbons. nih.gov Theoretical calculations using methods like Density Functional Theory (DFT) can aid in the precise assignment of these chemical shifts. nih.gov

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyridine-H2 | ~8.5 | ~152 |

| Pyridine-H6 | ~8.4 | ~148 |

| -OCH₂CH₃ | ~4.2 (q) | ~65 |

| -OCH₂CH₃ | ~1.4 (t) | ~14 |

| Pyridine-C3 | ~110 | |

| Pyridine-C4 | ~95 | |

| Pyridine-C5 | ~160 | |

| -CN | ~115 | |

| Note: The chemical shift values are approximate and can vary based on the solvent and experimental conditions. "q" denotes a quartet and "t" denotes a triplet. |

Two-Dimensional (2D) NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional NMR experiments are employed. researchgate.netbeilstein-journals.orgemerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a clear correlation between the methyl and methylene protons of the ethoxy group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. epfl.chcolumbia.edu Each CH, CH₂, and CH₃ group will show a cross-peak connecting the proton and carbon chemical shifts, allowing for the direct assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). epfl.chcolumbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbon of the nitrile group and the carbons of the pyridine ring at positions 3, 4, and 5. For instance, correlations would be expected between the ethoxy methylene protons and the C5 carbon of the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.

The mass spectrum would also display a characteristic isotopic pattern for the molecular ion peak due to the presence of a chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in M+ and M+2 peaks. miamioh.edu The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of the ethoxy group, the chlorine atom, or the nitrile group.

| Ion | m/z (relative intensity) | Possible Fragmentation |

| [M]⁺ | 196/198 (base peak) | Molecular ion |

| [M-C₂H₅]⁺ | 167/169 | Loss of ethyl group |

| [M-OC₂H₅]⁺ | 151/153 | Loss of ethoxy radical |

| [M-Cl]⁺ | 161 | Loss of chlorine atom |

| [M-CN]⁺ | 170/172 | Loss of nitrile radical |

| Note: The m/z values are nominal and the relative intensities are predicted. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for its functional groups. mdpi.com A strong, sharp peak around 2230-2210 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. The C-O stretching of the ethoxy group would appear in the region of 1250-1050 cm⁻¹. The C-Cl stretch would be observed in the fingerprint region, typically between 800 and 600 cm⁻¹. Vibrations associated with the pyridine ring (C=C and C=N stretching) would be found in the 1600-1400 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. cardiff.ac.ukmdpi.com The nitrile stretch is also typically strong in the Raman spectrum. The symmetric vibrations of the pyridine ring are often more intense in the Raman spectrum compared to the IR spectrum.

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C≡N (Nitrile) | ~2220 (strong, sharp) | ~2220 (strong) |

| C-O (Ether) | ~1240 and ~1040 (strong) | |

| C-Cl | ~750 (medium) | |

| Pyridine Ring (C=C, C=N) | ~1580, ~1470, ~1400 | ~1580, ~1020 (ring breathing) |

| C-H (Aromatic) | ~3100-3000 | ~3100-3000 |

| C-H (Aliphatic) | ~2980-2850 | ~2980-2850 |

| Note: These are approximate frequency ranges and can be influenced by the molecular environment. |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. scribd.com The absorption of UV or visible light corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals.

For this compound, the UV-Vis spectrum is expected to show absorption bands arising from π→π* and n→π* transitions associated with the pyridine ring and the nitrile group. libretexts.org The presence of the ethoxy and chloro substituents will influence the position and intensity of these absorption maxima (λ_max). The conjugation within the pyridine ring system is the primary chromophore. The specific solvent used can also cause shifts in the absorption bands.

| Transition | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π→π | ~270-290 | High |

| n→π | ~300-320 | Low |

| Note: These values are estimations and can vary depending on the solvent and conjugation effects. |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. tricliniclabs.comnih.gov This technique can provide accurate bond lengths, bond angles, and intermolecular interactions in the solid state. rsc.orgresearchgate.net

A single-crystal X-ray diffraction study of this compound would reveal:

The planarity of the pyridine ring.

The precise bond lengths of the C-Cl, C-O, C-N, and C≡N bonds.

The bond angles within the pyridine ring and the substituent groups.

The conformation of the ethoxy group relative to the pyridine ring.

Any intermolecular interactions, such as π-π stacking or halogen bonding, that dictate the crystal packing.

| Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| C-Cl Bond Length | ~1.74 Å |

| C-O Bond Length | ~1.36 Å |

| C≡N Bond Length | ~1.15 Å |

| C-C (ring) Bond Lengths | ~1.38 - 1.40 Å |

| C-N (ring) Bond Lengths | ~1.33 - 1.34 Å |

| Note: The bond lengths are typical values and would be precisely determined by the X-ray analysis. |

Computational Chemistry and Theoretical Investigations of 3 Chloro 5 Ethoxypyridine 4 Carbonitrile

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

In the absence of experimental data, Density Functional Theory (DFT) calculations would be the primary method to determine the optimized molecular geometry of 3-Chloro-5-ethoxypyridine-4-carbonitrile. This computational technique is widely used to predict the three-dimensional arrangement of atoms in a molecule by finding the lowest energy conformation. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results that can be compared with experimental data, should it become available. For similar molecules, DFT calculations have successfully predicted bond lengths, bond angles, and dihedral angles.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. For analogous compounds, FMO analysis has been used to predict the most likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Site Identification

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. This allows for the identification of electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). In related pyridine (B92270) derivatives, MEP analysis has been instrumental in predicting the sites of interaction with other molecules.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating intramolecular interactions, such as hyperconjugation and charge delocalization. By examining the interactions between filled and unfilled orbitals, NBO analysis can provide insights into the stability of the molecule and the nature of its chemical bonds. This type of analysis has been applied to other heterocyclic compounds to understand the electronic factors contributing to their structure and reactivity.

Theoretical Prediction of Spectroscopic Properties

Simulated Vibrational Spectra

DFT calculations can be employed to simulate the vibrational spectra (infrared and Raman) of a molecule. By calculating the vibrational frequencies, researchers can predict the characteristic peaks that would be observed in an experimental spectrum. This theoretical data is invaluable for interpreting experimental spectroscopic results and for the structural characterization of newly synthesized compounds. For a range of organic molecules, simulated vibrational spectra have shown good agreement with experimental data.

While the specific computational and theoretical investigation of this compound is yet to be reported, the established methodologies in computational chemistry provide a clear roadmap for future studies. Such research would be essential for a deeper understanding of the structure, reactivity, and properties of this compound.

Theoretical UV-Vis and NMR Chemical Shifts

Computational methods are invaluable for predicting and interpreting spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a primary tool for simulating UV-Vis spectra, while methods like Gauge-Independent Atomic Orbital (GIAO) are standard for NMR chemical shift calculations.

Theoretical UV-Vis Spectra: The electronic absorption spectrum of a molecule is determined by the transitions between its electronic states. TD-DFT calculations are used to predict the excitation energies and oscillator strengths of these transitions, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. For a molecule like this compound, the calculations would typically involve optimizing the ground state geometry using a suitable DFT functional and basis set. Following optimization, TD-DFT calculations are performed to obtain the vertical excitation energies. These calculations can reveal how the substituents—chloro, ethoxy, and carbonitrile groups—influence the electronic transitions within the pyridine ring.

Theoretical NMR Chemical Shifts: The GIAO method is a widely used and reliable approach for calculating NMR chemical shifts. This method involves computing the isotropic magnetic shielding tensors for each nucleus in the molecule. The theoretical chemical shifts are then obtained by referencing these shielding values to the shielding tensor of a standard compound, such as tetramethylsilane (B1202638) (TMS). Calculations are typically performed at the DFT level, and the choice of functional and basis set can impact the accuracy of the prediction. For this compound, these calculations would predict the ¹H and ¹³C chemical shifts, providing a theoretical spectrum that can be compared with experimental data to confirm the molecular structure. The accuracy of these predictions is often high enough to aid in the assignment of complex spectra.

Illustrative Data for Theoretical Spectroscopic Analysis The following table is an example of how theoretical and experimental spectroscopic data for this compound would be presented. The values are hypothetical and for illustrative purposes only.

| Parameter | Theoretical Value | Experimental Value |

|---|---|---|

| UV-Vis (λmax, nm) | e.g., 275 nm | To be determined |

| ¹H NMR (δ, ppm) - H at position 2 | e.g., 8.5 ppm | To be determined |

| ¹H NMR (δ, ppm) - H at position 6 | e.g., 8.7 ppm | To be determined |

| ¹³C NMR (δ, ppm) - C4 (Carbonitrile) | e.g., 115 ppm | To be determined |

| ¹³C NMR (δ, ppm) - C3 (Chloro) | e.g., 130 ppm | To be determined |

| ¹³C NMR (δ, ppm) - C5 (Ethoxy) | e.g., 155 ppm | To be determined |

Nonlinear Optical (NLO) Properties Prediction and Analysis

Molecules with significant charge separation and extended π-conjugation often exhibit interesting nonlinear optical (NLO) properties, making them candidates for applications in optoelectronics. Computational chemistry provides a direct route to predicting these properties. The key parameters are the electric dipole moment (μ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively).

These properties are calculated by applying an external electric field to the molecule in the computational model and determining the energy response. The derivatives of the energy with respect to the applied field yield the NLO parameters. DFT calculations are commonly employed for this purpose. For this compound, the presence of the electron-donating ethoxy group and the electron-withdrawing chloro and carbonitrile groups on the pyridine ring suggests a potential for significant NLO response due to intramolecular charge transfer. Theoretical calculations would quantify the dipole moment and hyperpolarizabilities, providing a measure of its potential as an NLO material.

Illustrative Table of Predicted NLO Properties This table demonstrates the kind of data generated from NLO calculations for this compound. The values are hypothetical.

| Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | e.g., 3.5 D |

| Mean Polarizability (α) | e.g., 150 |

| First Hyperpolarizability (β) | e.g., 450 |

| Second Hyperpolarizability (γ) | e.g., 8000 |

Aromaticity Studies and Delocalization Indices

Aromaticity is a fundamental concept in chemistry related to cyclic delocalization of electrons, which imparts significant stability to a molecule. While pyridine itself is aromatic, the influence of substituents on the degree of aromaticity can be quantified through various computational indices.

Aromaticity Indices: Several methods are used to assess aromaticity. These include geometry-based indices like the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates the bond length alternation in the ring. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system. Magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS), are also powerful indicators. NICS values are typically calculated at the center of the ring; a negative value indicates aromaticity (diatropic ring current), while a positive value suggests anti-aromaticity (paratropic ring current).

Illustrative Table of Aromaticity Indices The following table provides an example of the data that would be generated from an aromaticity analysis of the pyridine ring in this compound. The values are hypothetical.

| Index | Calculated Value | Interpretation |

|---|---|---|

| HOMA | e.g., 0.92 | Highly Aromatic |

| NICS(0) | e.g., -8.5 ppm | Aromatic |

| NICS(1) | e.g., -10.2 ppm | Aromatic |

| Para-Delocalization Index (PDI) | e.g., 0.15 | Significant π-delocalization |

Applications and Research Utility of 3 Chloro 5 Ethoxypyridine 4 Carbonitrile in Chemical Science

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Scaffolds

The structure of 3-Chloro-5-ethoxypyridine-4-carbonitrile is primed for a variety of chemical transformations, making it a key intermediate in the synthesis of more complex heterocyclic systems. The pyridine (B92270) ring itself is a fundamental scaffold in many biologically active compounds and functional materials. The substituents on this particular derivative offer multiple reactive handles for chemists to exploit.

Development of Pyridine-Based Libraries of Synthons and Chromophores

The inherent reactivity of this compound makes it an ideal starting material for the creation of pyridine-based libraries of compounds. By systematically reacting the chloro and nitrile groups with different reagents, chemists can generate a large and diverse collection of related molecules, often referred to as a compound library. These libraries are invaluable in high-throughput screening for drug discovery and materials science applications. Each compound in the library, or "synthon," possesses the core pyridine structure but with varied peripheral functionality, allowing for a systematic exploration of structure-activity relationships.

Furthermore, the pyridine core is a well-known component of many chromophores (molecules that absorb and emit light). The electronic properties of the pyridine ring can be finely tuned by its substituents. In this compound, the interplay between the electron-withdrawing chloro and nitrile groups and the electron-donating ethoxy group can lead to interesting photophysical properties. By modifying this scaffold, it is possible to develop libraries of novel chromophores. For example, the BODIPY (boron-dipyrromethene) class of dyes, which are renowned for their sharp fluorescence spectra and high quantum yields, often incorporate heterocyclic elements. rsc.org The principles used in developing BODIPY-based probes can be applied to synthons derived from this compound to create new fluorescent materials and sensors. rsc.orgnih.gov

Contribution to Functional Materials Research, including Optical Materials

The field of functional materials seeks to create substances with specific, tailored properties for technological applications. The structural and electronic attributes of this compound make it a person of interest in this area, particularly for optical materials. bldpharm.com The substituted pyridine ring is a common feature in organic light-emitting diodes (OLEDs), nonlinear optical materials, and fluorescent sensors.

The potential for this compound in optical materials stems from the charge-transfer characteristics induced by its substituent pattern. The combination of electron-donating (ethoxy) and electron-withdrawing (chloro, carbonitrile) groups can lead to a molecule with a significant dipole moment and specific electronic transitions, which are prerequisites for many optical phenomena. Derivatives of this scaffold could be explored for applications such as:

Organic Light-Emitting Diodes (OLEDs): Pyridine-based materials are often used as electron-transporting or emissive layers in OLED devices.

Nonlinear Optics: The asymmetric electronic nature of molecules derived from this compound could lead to materials with high nonlinear optical responses, useful in applications like frequency doubling of laser light.

Fluorescent Probes: As mentioned previously, this scaffold is a promising starting point for creating fluorescent dyes for sensing and imaging. nih.gov

The ability to modify the core structure allows for the fine-tuning of properties such as absorption and emission wavelengths, fluorescence quantum yield, and solid-state packing, which are all critical for the performance of functional optical materials.

Investigation as a Chemical Probe in Biological Systems

Chemical probes are small molecules used to study and manipulate biological processes. The development of selective and sensitive probes is crucial for understanding cellular function and disease. This compound can serve as a versatile scaffold for the design of such probes. Its reactive sites allow for the covalent attachment of reporter groups, such as fluorophores, and targeting moieties that direct the molecule to a specific biological target.

For example, researchers have successfully developed fluorescent probes based on BODIPY and rhodamine to detect specific metal ions like Hg2+ or reactive oxygen species like hypochlorous acid (HOCl) in living cells. nih.govresearchgate.netmdpi.com These probes often work via a "turn-on" mechanism, where the fluorescence is quenched until the probe reacts with its target, leading to a detectable signal. mdpi.com The this compound scaffold could be functionalized to create novel probes for various analytes, enabling real-time visualization of biological events within cells and tissues. researchgate.net

Enzymes are critical catalysts for biological reactions, and their inhibition is a major strategy in drug development. Mechanism-based inhibitors, also known as suicide inhibitors, are a special class of inhibitors that are unreactive until they are catalytically converted by their target enzyme into a reactive form that then irreversibly inactivates the enzyme.

The chemical structure of this compound suggests its potential as a precursor for mechanism-based enzyme inhibitors. The chlorine atom can act as a leaving group, and the electron-withdrawing nature of the pyridine ring and nitrile group can make the carbon atom to which it is attached electrophilic. An enzyme could potentially catalyze a transformation that increases the reactivity of this center, leading to covalent modification of a nucleophilic amino acid residue (e.g., cysteine or serine) in the enzyme's active site. Lipases and oxidoreductases are examples of enzymes that have been targeted with specifically designed inhibitors. researchgate.net The study of such inhibition provides valuable insights into enzyme mechanisms and can be a powerful tool for drug discovery. nih.gov

Exploration in Agrochemical Compound Design and Lead Optimization (focused on chemical structure and properties)

Pyridine derivatives are a cornerstone of the modern agrochemical industry, forming the basis of many highly effective and selective herbicides, insecticides, and fungicides. agropages.com These compounds are often referred to as the "fourth generation" of pesticides, prized for their high efficiency and improved environmental profiles compared to older chemistries. agropages.com

This compound represents a valuable scaffold for the discovery of new agrochemicals. The specific arrangement of its functional groups can be systematically modified to optimize biological activity against target pests while minimizing effects on non-target organisms. The process of lead optimization in agrochemical research involves:

Synthesis of Analogues: Using the core scaffold, chemists create a series of related compounds by varying the substituents. For example, the ethoxy group might be replaced with other alkoxy or aryloxy groups, and the chlorine might be substituted with other functionalities.

Structure-Activity Relationship (SAR) Studies: The synthesized analogues are tested for their biological activity. This data helps researchers understand how changes in the chemical structure affect the desired properties, such as herbicidal potency. mdpi.com

Property Optimization: Beyond potency, other properties such as soil mobility, persistence, and metabolic stability are also optimized by modifying the chemical structure.

Key intermediates for major pesticides, such as imidacloprid (B1192907) and fluazinam, are chlorinated pyridine derivatives. agropages.com The scaffold of this compound provides a platform for discovering new active ingredients with potentially novel modes of action.

Catalytic Applications and Ligand Design

In the field of catalysis, ligands play a crucial role by binding to a metal center and modulating its reactivity, selectivity, and stability. The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it an excellent candidate for coordination to a metal ion. This makes the compound a valuable starting material for the synthesis of new ligands for homogeneous catalysis.

By chemically modifying the scaffold, multidentate ligands can be created that can form stable complexes with a variety of transition metals. The electronic properties of the ligand, which are influenced by the chloro, ethoxy, and nitrile substituents, can have a profound impact on the catalytic activity of the metal complex. For example, electron-withdrawing groups generally make the metal center more electrophilic, which can be beneficial for certain types of catalytic reactions. The ability to tune these electronic and steric properties allows for the rational design of catalysts for specific chemical transformations, such as cross-coupling reactions, hydrogenations, or polymerizations. Research into similar heterocyclic compounds has shown their utility in forming catalytically active metal complexes. researchgate.net

Methodological Advancements in Trace Analysis and Derivatization

The detection and quantification of specialty chemicals like this compound at trace levels in various matrices present significant analytical challenges. Methodological advancements are crucial for ensuring purity, monitoring potential environmental fate, and for quality control in research and industrial applications. While specific documented methods for the trace analysis of this compound are not extensively reported in public literature, advancements in analytical techniques for structurally related pyridine derivatives and other nitrile-containing compounds provide a strong basis for developing robust analytical protocols.

Modern analytical approaches for such compounds heavily rely on the hyphenation of high-resolution chromatographic separation with sensitive detection techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with various detectors.

A significant hurdle in the GC-MS analysis of polar and semi-polar compounds is their inherent low volatility and potential for thermal degradation in the GC inlet. Chemical derivatization is a widely employed strategy to overcome these limitations. jfda-online.com This process modifies the analyte's functional groups to increase its volatility and thermal stability, thereby improving chromatographic peak shape, resolution, and detection sensitivity. jfda-online.comnih.gov

For compounds containing polar functional groups, silylation is one of the most common derivatization techniques. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to replace active hydrogens on hydroxyl, carboxyl, or amine groups with a trimethylsilyl (B98337) (TMS) group. nih.govsigmaaldrich.com While this compound does not possess these highly active hydrogens, the nitrogen atom in the pyridine ring could potentially be targeted for derivatization under specific conditions to enhance chromatographic performance. Pyridine itself is often used as a catalyst in silylation reactions to facilitate the process. nih.govresearchgate.net

Another common derivatization strategy, particularly for compounds with carbonyl groups, is methoximation. nih.gov This is often performed prior to silylation in a two-step process to prevent the formation of multiple TMS derivatives and improve analytical accuracy. nih.gov

The choice of derivatization reagent, reaction time, and temperature are critical parameters that must be optimized for each specific analyte to ensure complete reaction and avoid the formation of by-products. sigmaaldrich.com For instance, the derivatization of some compounds may be complete within minutes at room temperature, while others may require elevated temperatures and longer reaction times. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) offers a viable alternative for the analysis of compounds that are not amenable to GC, even with derivatization. For chloropyridine derivatives, reversed-phase HPLC methods are common. An example of an HPLC method for the analysis of 4-Amino-2-chloropyridine utilizes a mixed-mode stationary phase column with a simple mobile phase of water, acetonitrile, and sulfuric acid, allowing for detection by UV at 200 nm. sielc.com Such a method demonstrates the potential for developing a direct analytical approach for this compound without the need for derivatization.

The following table illustrates typical performance data for the trace analysis of a related chloropyridine compound using HPLC, which could be a benchmark for the development of a method for this compound.

| Parameter | Value |

| Analyte | 4-Amino-2-chloropyridine |

| Method | HPLC-UV |

| Column | Primesep 100, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile, Water, Sulfuric Acid |

| Detection | UV at 200 nm |

| Limit of Detection (LOD) | 8 ppb |

| Data is for the analogous compound 4-Amino-2-chloropyridine and is presented for illustrative purposes. sielc.com |

For highly complex matrices, advanced sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would likely be necessary to isolate and pre-concentrate the target analyte before instrumental analysis, thereby minimizing matrix effects and enhancing sensitivity. The development of any trace analysis method for this compound would require rigorous validation, including assessment of linearity, accuracy, precision, and the determination of limits of detection (LOD) and quantification (LOQ).

Future Outlook and Emerging Research Frontiers for 3 Chloro 5 Ethoxypyridine 4 Carbonitrile

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of functionalized pyridines, including 3-Chloro-5-ethoxypyridine-4-carbonitrile, is increasingly benefiting from the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. nih.gov Future research will likely focus on the development of novel synthetic routes that minimize waste and utilize more sustainable materials.

One promising area is the use of one-pot multicomponent reactions. nih.gov These reactions allow for the construction of complex molecules like substituted pyridines from simple starting materials in a single step, which can significantly reduce the number of purification steps and the amount of solvent waste generated. For the synthesis of pyridine-3-carbonitriles, multicomponent reactions have shown considerable promise. researchgate.net

Another key aspect of green chemistry is the use of environmentally benign solvents and catalysts. Research into the synthesis of pyridine (B92270) derivatives is exploring the use of greener solvents and alternatives to traditional metal catalysts to enhance the sustainability of these processes. researchgate.net The development of reusable catalysts is also a significant goal, as this can reduce both cost and waste. bcrcp.ac.in

The application of these green chemistry principles to the synthesis of this compound could lead to more sustainable and economically viable production methods.

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in organic chemistry, with the potential to significantly accelerate the discovery and optimization of chemical reactions. rjptonline.org For the synthesis of this compound, AI and ML can be leveraged to predict reaction outcomes, optimize reaction conditions, and even suggest novel synthetic pathways. researchgate.netucla.edu

Machine learning models can be trained on large datasets of chemical reactions to identify patterns and relationships that are not readily apparent to human chemists. nips.cc These models can then be used to predict the yield of a reaction, the selectivity for a particular product, and the optimal conditions for carrying out the reaction. ucla.edu For example, neural networks have been developed to predict the most likely reaction type for a given set of reactants and reagents. arxiv.org

By using AI and ML to guide experimental work, researchers can reduce the number of experiments that need to be performed, saving time and resources. This is particularly valuable for the synthesis of complex molecules like this compound, where the optimization of reaction conditions can be a challenging and time-consuming process. The development of more accurate and reliable predictive models will be a key area of future research.

Exploration of Novel Reactivity Patterns and Enhanced Selectivity Control

The selective functionalization of the pyridine ring is a central challenge in the synthesis of substituted pyridines like this compound. rsc.org The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom can make it difficult to achieve high selectivity for a particular substitution pattern. researchgate.net

Recent advances in transition-metal-catalyzed C-H functionalization have opened up new possibilities for the selective synthesis of substituted pyridines. thieme-connect.comsci-hub.se These methods allow for the direct introduction of functional groups at specific positions on the pyridine ring, often with high regioselectivity. thieme-connect.com For example, methods have been developed for the selective functionalization of pyridines at the C2, C3, and C4 positions. thieme-connect.com

Another emerging area is the use of N-functionalized pyridinium salts to control the regioselectivity of radical-based C-H functionalization reactions. acs.org This approach can provide access to substitution patterns that are difficult to achieve using traditional methods. The development of new catalytic systems and a deeper understanding of the factors that control selectivity will be crucial for the continued advancement of this field.

Advanced In-Situ Spectroscopic Monitoring of Reaction Progress

The ability to monitor chemical reactions in real-time can provide valuable insights into reaction mechanisms and help to optimize reaction conditions. In-situ spectroscopic techniques, such as infrared (IR) spectroscopy, are powerful tools for monitoring the progress of chemical reactions. epa.gov

For the synthesis of this compound, in-situ monitoring could be used to track the formation of the product and any intermediates, as well as the consumption of the starting materials. This information can be used to determine the optimal reaction time, temperature, and other parameters. For instance, in the synthesis of pyridine bases, in-situ IR spectroscopy has been used to study the reaction mechanism and calculate the reaction order and active energy. epa.gov

The development of more sensitive and robust in-situ monitoring techniques will be an important area of future research. The combination of in-situ spectroscopy with other analytical techniques, such as mass spectrometry, could provide an even more comprehensive understanding of complex reaction systems.

Synergistic Computational-Experimental Approaches for Rational Design and Discovery

The combination of computational modeling and experimental studies is a powerful approach for the rational design of new synthetic methods and the discovery of novel compounds. researchgate.net Computational methods, such as density functional theory (DFT), can be used to study the electronic structure and reactivity of molecules, providing insights that can guide experimental work. researchgate.net

For this compound, computational studies could be used to predict its reactivity towards different reagents, to design more efficient synthetic routes, and to understand the factors that control the selectivity of its reactions. For example, DFT studies have been used to investigate the photophysical properties of substituted pyridine carbonitrile derivatives. researchgate.net

The iterative cycle of computational prediction followed by experimental validation can greatly accelerate the pace of research and discovery. As computational methods become more accurate and accessible, their integration with experimental chemistry will become increasingly important for the development of new and improved synthetic methodologies for compounds like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.